Fmoc-D-2-Amino-4-bromo-4-pentenoic acid
CAS No.: 220497-92-7
Cat. No.: VC21539828
Molecular Formula: C20H18BrNO4
Molecular Weight: 416.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220497-92-7 |
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Molecular Formula | C20H18BrNO4 |
Molecular Weight | 416.3 g/mol |
IUPAC Name | (2R)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Standard InChI | InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m1/s1 |
Standard InChI Key | BYQROHMHEGJMPD-GOSISDBHSA-N |
Isomeric SMILES | C=C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |
SMILES | C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |
Canonical SMILES | C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
Fmoc-D-2-Amino-4-bromo-4-pentenoic acid possesses several key structural elements that define its chemical behavior. The compound consists of a central alpha-amino acid scaffold with a bromo-substituted alkene side chain. The stereocenter at the alpha carbon position is in the D-configuration, which is less common than the L-configuration found in naturally occurring amino acids. The amine group is protected by the bulky Fmoc group, which consists of a fluorenyl ring system connected via a methoxycarbonyl linkage .
The systematic name for this compound is (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid, highlighting its specific stereochemistry and functional group arrangement. The bromine atom at the terminal position of the pentenoic acid side chain creates a reactive site that can participate in various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions.
Physical and Chemical Properties
Fmoc-D-2-Amino-4-bromo-4-pentenoic acid typically appears as a yellowish solid at room temperature. Its physical properties are influenced by the presence of the Fmoc protecting group, which increases the compound's hydrophobicity and molecular weight. The carboxylic acid functional group provides acidic character, while the protected amine group behaves as a weak base.
The compound exhibits specific spectroscopic characteristics that aid in its identification and purity assessment. Key NMR signals include the Fmoc aromatic protons (7.3–7.8 ppm) and the bromoalkene protons (5.5–6.5 ppm) . The bromine atom's presence creates a distinctive isotope pattern in mass spectrometry analyses, making it readily identifiable.
Comparative Properties
The table below compares the key properties of Fmoc-D-2-Amino-4-bromo-4-pentenoic acid with its L-isomer and other related compounds:
Property | Fmoc-D-2-Amino-4-bromo-4-pentenoic acid | Fmoc-L-2-Amino-4-bromo-4-pentenoic acid | Fmoc-D-Alanine |
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CAS Number | 220497-92-7 | 220497-60-9 | 85666-28-0 |
Molecular Weight | 416.3 g/mol | 416.3 g/mol | 311.3 g/mol |
Stereochemistry | D-configuration (R) | L-configuration (S) | D-configuration |
Side Chain | 4-bromopent-4-enoic | 4-bromopent-4-enoic | Methyl |
Reactivity Profile | Bromoalkene functionality allows for additional modifications | Similar to D-isomer but with different biological recognition | Limited side chain reactivity |
Main Applications | Specialized peptide synthesis, bioconjugation | Similar to D-isomer but with different stereoselectivity | Standard D-amino acid incorporation |
The distinct stereochemistry of Fmoc-D-2-Amino-4-bromo-4-pentenoic acid influences its behavior in chiral environments, particularly in biological systems and asymmetric synthetic processes.
Synthesis Methods
General Synthetic Approaches
The synthesis of Fmoc-D-2-Amino-4-bromo-4-pentenoic acid typically involves a multi-step process starting from commercially available D-amino acids or through stereoselective synthesis. The key challenge in the synthesis lies in establishing the correct stereochemistry at the alpha carbon while introducing the bromo-substituted alkene functionality. Various synthetic routes have been developed, with most following a general sequence involving protection of the amino group, side chain modification, and bromination.
One common approach involves starting with D-glutamic acid or another suitable D-amino acid, followed by side chain modification to introduce the pentenoic acid backbone. The amino group is protected using the Fmoc protecting group, typically by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The bromination step is usually performed using N-bromosuccinimide (NBS) or another suitable brominating agent to introduce the bromine atom at the 4-position .
Specific Synthetic Protocols
A typical synthetic route to Fmoc-D-2-Amino-4-bromo-4-pentenoic acid involves the following key steps:
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Protection of the amino group using Fmoc-Cl in the presence of a base such as sodium hydroxide or diisopropylethylamine. This step is performed under anhydrous conditions to prevent hydrolysis of the Fmoc-Cl reagent.
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Side chain modification to introduce the pentenoic acid backbone, which may involve various synthetic transformations depending on the starting material.
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Bromination of the alkene moiety using a brominating agent such as NBS, typically in a solvent like dichloromethane or tetrahydrofuran. The reaction conditions are carefully controlled to ensure selective bromination at the desired position.
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Purification of the final product, often involving column chromatography, recrystallization, or other purification techniques to obtain the compound in high purity .
Purification and Characterization
The purification of Fmoc-D-2-Amino-4-bromo-4-pentenoic acid typically involves chromatographic techniques, particularly reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). The purity of the final product is usually assessed using analytical HPLC, mass spectrometry, and NMR spectroscopy .
Characterization of the compound often includes verification of its stereochemical integrity using techniques such as optical rotation measurements, circular dichroism (CD) spectroscopy, and chiral HPLC analysis. These methods help confirm that the D-configuration at the alpha carbon position has been maintained throughout the synthesis and purification processes .
Biological Activities and Therapeutic Applications
Applications in Drug Development
Comparative Analysis with Related Compounds
Comparison with L-Isomer
Feature | Fmoc-D-2-Amino-4-bromo-4-pentenoic acid | Fmoc-L-2-Amino-4-bromo-4-pentenoic acid |
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CAS Number | 220497-92-7 | 220497-60-9 |
Stereochemistry | D-configuration (R) | L-configuration (S) |
Optical Rotation | Dextrorotatory | Levorotatory |
Biological Recognition | Less recognized by natural enzymes | More readily recognized by natural enzymes |
Common Applications | Peptides with enhanced stability | Peptides with natural-like properties |
Conformational Effects | May induce specific turns or folds | Different conformational preferences |
Comparison with Other Modified Amino Acids
Fmoc-D-2-Amino-4-bromo-4-pentenoic acid belongs to a broader family of modified and non-natural amino acids used in peptide synthesis and drug development. Compared to other modified amino acids, this compound offers specific advantages related to its reactive bromoalkene side chain and D-stereochemistry. The table below compares Fmoc-D-2-Amino-4-bromo-4-pentenoic acid with several other modified amino acids commonly used in peptide chemistry:
Modified Amino Acid | Key Features | Unique Applications |
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Fmoc-D-2-Amino-4-bromo-4-pentenoic acid | D-stereochemistry, bromoalkene side chain | Click chemistry, stability enhancement |
Fmoc-Azido amino acids | Azide functionality for click chemistry | Bioconjugation via azide-alkyne cycloaddition |
Fmoc-D-Propargylglycine | D-stereochemistry, alkyne side chain | Click chemistry with azides |
Fmoc-D-Fluoroalanine | D-stereochemistry, fluorinated side chain | Metabolic stability, altered hydrogen bonding |
Fmoc-D-Phenylglycine | D-stereochemistry, phenyl side chain | Conformational rigidity, hydrophobic interactions |
Each of these modified amino acids offers specific advantages in certain applications, and the choice of which to use depends on the particular requirements of the peptide being synthesized and its intended application .
Structure-Property Relationships
Recent Research Developments
Advances in Synthetic Methodologies
Recent research has focused on developing improved synthetic methods for preparing Fmoc-D-2-Amino-4-bromo-4-pentenoic acid and related compounds. These advances aim to increase yield, enhance stereoselectivity, and reduce the environmental impact of the synthesis process. Some notable developments include the use of greener solvents, catalytic methods for bromination, and enzymatic approaches for establishing the D-stereochemistry with high selectivity .
Researchers have also explored alternative protecting group strategies that are compatible with the bromoalkene functionality, allowing for more flexible synthetic routes and applications. These methodological advances have made Fmoc-D-2-Amino-4-bromo-4-pentenoic acid more accessible to researchers in various fields, facilitating its broader use in peptide chemistry and drug development .
Emerging Applications in Material Science
Beyond its traditional applications in peptide chemistry and drug development, Fmoc-D-2-Amino-4-bromo-4-pentenoic acid has found emerging applications in materials science. The unique structural features of this compound make it valuable for creating functionalized peptide-based materials with specific properties. For example, the bromoalkene side chain can be used to introduce cross-linking points or other functional groups into peptide-based hydrogels, fibers, or other materials.
These materials can exhibit responsive behavior, such as changes in physical properties in response to specific stimuli, making them promising candidates for various applications in tissue engineering, drug delivery, and sensing. The incorporation of Fmoc-D-2-Amino-4-bromo-4-pentenoic acid into these materials provides a means to introduce specific functionalities that can be tailored to the intended application.
Applications in Targeted Drug Delivery
Recent research has explored the use of peptides containing Fmoc-D-2-Amino-4-bromo-4-pentenoic acid in targeted drug delivery systems. The increased stability and potential for side chain modification offered by this amino acid derivative make it valuable for creating peptide conjugates that can deliver drugs to specific tissues or cell types. The bromoalkene side chain can be used to attach drugs, imaging agents, or other functional moieties to the peptide, creating multifunctional delivery systems .
These targeted delivery systems have the potential to improve the efficacy and reduce the side effects of various drugs by ensuring that they reach their intended targets while minimizing exposure to other tissues. The development of such systems represents an important application of Fmoc-D-2-Amino-4-bromo-4-pentenoic acid in modern drug delivery research .
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